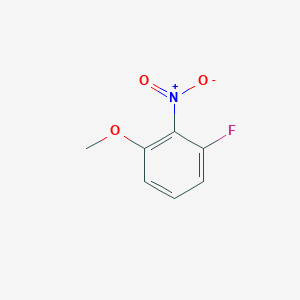

3-Fluoro-2-nitroanisole

Description

BenchChem offers high-quality 3-Fluoro-2-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382284 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-49-6 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-nitroanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitroanisole (CAS No. 641-49-6), a key intermediate in organic synthesis with significant potential in pharmaceutical and materials science. This document delves into its core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications in drug discovery and development. The content is structured to offer both foundational knowledge and practical insights for researchers and professionals in the chemical and pharmaceutical industries.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

Fluorine-containing organic molecules have become indispensable in modern drug discovery. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] When incorporated into an aromatic system, particularly one activated by an electron-withdrawing group like a nitro moiety, the fluorine atom can serve as a versatile handle for synthetic transformations.

3-Fluoro-2-nitroanisole is a prime example of such a strategic building block. Its structure, featuring a methoxy group, a nitro group, and a fluorine atom on a benzene ring, offers multiple sites for chemical modification. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a good leaving group. This reactivity profile allows for the facile introduction of various nucleophiles, a key step in the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-2-nitroanisole is fundamental for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 641-49-6 | [2] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | Off-white to yellow to brown solid | |

| Purity | ≥98% | |

| Storage | Sealed in dry, room temperature |

Note: Definitive melting and boiling points require sourcing from primary experimental literature, which was not available in the initial search.

Synthesis of 3-Fluoro-2-nitroanisole: A Practical Approach

Reaction Scheme:

Figure 1. General synthetic scheme for 3-Fluoro-2-nitroanisole.

Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 3-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

-

Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-fluoro-2-nitroanisole.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: The selection of a base like potassium carbonate and a polar aprotic solvent like DMF or acetone facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile for the subsequent methylation reaction.

-

Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents for phenols.

-

Work-up Procedure: The aqueous work-up is crucial to remove the inorganic base and any water-soluble byproducts. Extraction with an organic solvent isolates the desired product.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of 3-fluoro-2-nitroanisole lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the carbon atom bearing the fluorine, making it an excellent leaving group in SNAr reactions.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Figure 2. The addition-elimination mechanism of SNAr.

Key Factors Influencing Reactivity:

-

Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride. The strength of the nucleophile influences the reaction rate.

-

Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

-

Temperature: The reaction rate is generally increased with higher temperatures, although milder conditions are often sufficient due to the high activation of the substrate.

Representative SNAr Reaction with an Amine:

A common and highly valuable transformation of 3-fluoro-2-nitroanisole is its reaction with primary or secondary amines to form the corresponding N-substituted 2-nitroanilines. These products are important intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol (General):

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, dissolve 3-fluoro-2-nitroanisole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF).

-

Addition of Amine: Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The versatile reactivity of 3-fluoro-2-nitroanisole makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules.

Key Synthetic Transformations and Their Relevance:

-

Formation of Substituted Anilines: As described above, the SNAr reaction with amines provides access to a wide array of substituted 2-nitroanilines. These are precursors to various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and quinazolines, which are prevalent in many approved drugs.

-

Reduction of the Nitro Group: The nitro group in 3-fluoro-2-nitroanisole and its derivatives can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).[3][4] This transformation opens up another avenue for functionalization, allowing for reactions such as acylation, sulfonylation, and diazotization. The resulting ortho-amino anisole derivatives are key intermediates in the synthesis of various pharmaceuticals.

Figure 3. Synthetic pathways from 3-Fluoro-2-nitroanisole to valuable intermediates.

The presence of the fluorine atom in the final drug molecule can enhance its metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to the target protein through favorable electrostatic interactions, and modulate its lipophilicity and membrane permeability.[1]

Safety and Handling

3-Fluoro-2-nitroanisole is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is classified as dangerous.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H350: May cause cancer.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.

Conclusion

3-Fluoro-2-nitroanisole is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient construction of complex molecular frameworks. The presence of the fluorine atom provides an additional advantage, often imparting favorable properties to the final drug candidates. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

References

- 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (URL not provided in search results)

- 3-Fluoro-2-nitroanisole. CymitQuimica. (URL not provided in search results)

-

5-Fluoro-2-nitroanisole | C7H6FNO3. PubChem. (URL: [Link])

- Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. (URL not provided in search results)

- Fluorine in drug discovery: Role, design and case studies. (URL not provided in search results)

- Understanding 2-Fluoro-5-nitroanisole: A Key Intermediate in Organic Synthesis. (URL not provided in search results)

-

Reduction of nitro compounds. Wikipedia. (URL: [Link])

- Nitro Reduction - Common Conditions. Organic Chemistry Portal. (URL not provided in search results)

Sources

A Comprehensive Technical Guide to 3-Fluoro-2-nitroanisole (CAS: 641-49-6): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 3-Fluoro-2-nitroanisole, a key fluorinated building block for chemical synthesis. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into the strategic rationale for its application in modern drug discovery and development. This document covers general synthetic considerations, robust analytical methodologies for quality control, and critical safety protocols for laboratory handling. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of fluorinated intermediates to advance their research programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2] Consequently, fluorinated compounds are increasingly prevalent in a wide range of approved therapeutics, from kinase inhibitors in oncology to novel antiviral agents.[1][3]

3-Fluoro-2-nitroanisole emerges as a valuable synthetic intermediate within this context. As a substituted nitroaromatic compound, it offers multiple reactive sites for elaboration into more complex molecular architectures. The presence of the fluorine atom, methoxy group, and nitro group on the benzene ring provides a rich chemical handle for medicinal chemists to modulate electronic and steric properties, making it a versatile starting point for the synthesis of novel active pharmaceutical ingredients (APIs).[2][4] This guide serves as a comprehensive resource for understanding and effectively utilizing this important chemical reagent.

Physicochemical and Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its core properties. 3-Fluoro-2-nitroanisole is an off-white to pale yellow solid under standard conditions.[5] Its key identifiers and properties are summarized below.

Caption: 2D Structure of 3-Fluoro-2-nitroanisole.

| Property | Value | Source(s) |

| Molecular Weight | 171.13 g/mol | [6][7] |

| Molecular Formula | C₇H₆FNO₃ | [5][6] |

| CAS Number | 641-49-6 | [6] |

| Appearance | Off-white to Yellow to Brown Solid | [5] |

| Purity | ≥95% - 98% | [5][8] |

| Synonyms | 3-fluoro-2-nitrophenyl methyl ether, 2-Fluoro-6-methoxynitrobenzene | [5] |

| InChI Key | GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Storage | Sealed in dry, room temperature |

Synthetic Pathways and Considerations

3-Fluoro-2-nitroanisole is primarily utilized as a building block in multi-step organic synthesis. While specific, proprietary manufacturing processes may vary, its structure suggests logical synthetic routes based on fundamental aromatic chemistry. A plausible approach involves the selective functionalization of a related anisole or fluorobenzene precursor.

Causality Behind Synthetic Choices: The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The directing effects of existing substituents (ortho-, para- vs. meta-directing) are paramount. For instance, synthesizing this molecule could involve:

-

Nitration of 3-Fluoroanisole: The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. Nitration would likely yield a mixture of isomers, with the desired 2-nitro product being one component that requires purification.

-

Nucleophilic Aromatic Substitution (SNAAr): Starting with a molecule like 2,6-difluoronitrobenzene, selective substitution of one fluorine with a methoxide source could yield the target compound. The electron-withdrawing nitro group activates the ring for nucleophilic attack, making this a viable strategy.

The following diagram illustrates a generalized workflow for a synthetic process, emphasizing the key stages from starting materials to the final, purified product.

Caption: Generalized workflow for the synthesis of an organic intermediate.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical research and drug development. A multi-pronged analytical approach is required to create a self-validating system where each technique corroborates the others.

Pillar 1: Structural Confirmation (Who is it?)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₇H₆FNO₃).[6][7]

Pillar 2: Purity Assessment (How much is there?)

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds. By using a calibrated detector (e.g., UV-Vis), it can quantify the target compound relative to any impurities.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of 3-Fluoro-2-nitroanisole.

-

Sample Preparation: Accurately weigh ~1 mg of 3-Fluoro-2-nitroanisole and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and equilibrate.

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected.

-

System Validation: The protocol is validated by running a blank (acetonitrile) to ensure no system peaks interfere and a standard of known purity to confirm retention time and response.

Caption: A self-validating analytical workflow for chemical intermediates.

Role in Medicinal Chemistry and Drug Development

The true value of 3-Fluoro-2-nitroanisole lies in its potential as a versatile scaffold. Each functional group serves a distinct synthetic purpose:

-

Nitro Group: This is a key functional group that can be readily reduced to an aniline (amino group). Anilines are fundamental building blocks in pharmaceutical synthesis, often used to form amides, sulfonamides, or participate in cross-coupling reactions to build complexity.

-

Fluorine Atom: As discussed, the C-F bond can block sites of metabolism (metabolic shielding), increase lipophilicity, and modulate the pKa of nearby functional groups, all of which can fine-tune the pharmacokinetic profile of a drug candidate.[1]

-

Methoxy Group: The methyl ether can be cleaved to reveal a phenol, providing another point for modification or a critical hydrogen bond donor/acceptor for target engagement. It also influences the electronics of the aromatic ring.

The combination of these groups in a specific regioisomeric arrangement allows chemists to perform selective, stepwise modifications to rapidly generate a library of diverse compounds for screening in drug discovery campaigns.

Hazard Assessment, Safe Handling, and Storage

Scientific integrity demands a commitment to safety. 3-Fluoro-2-nitroanisole is a hazardous substance and must be handled with appropriate precautions.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [8] |

| Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard) | [8] |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH350: May cause cancer | [8] |

| Precautionary Statements | P201: Obtain special instructions before useP261: Avoid breathing dustP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Protocol: Standard Operating Procedure for Safe Handling

-

Engineering Controls: All manipulations of solid 3-Fluoro-2-nitroanisole must be performed inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

-

Weighing and Dispensing: Use a dedicated spatula. Weigh the solid onto a weigh boat within the fume hood. If creating a solution, add the solvent to the solid slowly to avoid splashing.

-

Waste Disposal: All contaminated materials (gloves, weigh boats, pipette tips) must be disposed of in a clearly labeled hazardous waste container. Unused material should be disposed of according to institutional and local regulations.

-

Spill Response: In case of a small spill, cordon off the area. Use an absorbent material appropriate for chemical spills to clean the area. For large spills, evacuate the lab and contact the institutional safety office.

-

Storage: Keep the container tightly sealed in a dry, room-temperature environment away from incompatible materials like strong oxidizing agents.[9]

Conclusion

3-Fluoro-2-nitroanisole, with a molecular weight of 171.13 g/mol , is more than a simple chemical with a CAS number.[6] It is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for the synthesis of complex, novel molecules. Its value is derived from the interplay of its three key functional groups, which provide multiple avenues for synthetic elaboration. By understanding its physicochemical properties, adhering to rigorous analytical quality control, and respecting its hazardous nature through safe handling protocols, researchers can effectively unlock the potential of this fluorinated intermediate to drive innovation in drug discovery.

References

-

PubChem. 3-Fluoro-4-nitroanisole. [Link]

-

PubChem. 5-Fluoro-2-nitroanisole. [Link]

-

Cenmed Enterprises. 3-fluoro-2-nitroanisole. [Link]

-

University of Cambridge. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Tevard. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Future of Chemical Synthesis: Leveraging 2-Fluoro-4-nitroanisole. [Link]

-

WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

National Center for Biotechnology Information. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. innospk.com [innospk.com]

- 3. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Fluoro-2-nitroanisole | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 3-Fluoro-4-nitroanisole | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-2-nitroanisole | 641-49-6 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Fluoro-2-nitroanisole: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitroanisole, a key aromatic building block in synthetic and medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. A thorough analysis of its spectroscopic characterization, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is presented to ensure its unambiguous identification. The guide further explores the chemical reactivity of 3-Fluoro-2-nitroanisole, with a focus on nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to its utility. Finally, its emerging role as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors, is discussed with illustrative examples. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, providing both theoretical insights and practical methodologies.

Introduction

3-Fluoro-2-nitroanisole, with the CAS number 641-49-6, is a substituted nitroaromatic compound that has garnered significant interest in the field of organic synthesis, particularly as a versatile intermediate in the pharmaceutical industry.[1] Its unique structural arrangement, featuring a fluorine atom and a nitro group ortho to a methoxy group on a benzene ring, imparts a distinct reactivity profile that is highly valuable for the construction of complex molecular architectures.

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group, also an ortho-, para- director, further influences the electronic properties and steric environment of the molecule. This interplay of functional groups makes 3-Fluoro-2-nitroanisole a strategic precursor for the synthesis of a wide range of substituted aromatic compounds. This guide will provide a detailed exploration of its structure, synthesis, characterization, reactivity, and applications, with a focus on its relevance to drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-2-nitroanisole is characterized by a benzene ring substituted with a fluorine atom at position 3, a nitro group at position 2, and a methoxy group at position 1. This substitution pattern leads to a unique distribution of electron density and steric hindrance around the aromatic ring.

// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituents O_methoxy [pos="0,2.8!", label="O"]; C_methoxy [pos="0,4.0!", label="CH3"]; N_nitro [pos="-2.6,1.5!", label="N"]; O1_nitro [pos="-3.5,2.5!", label="O"]; O2_nitro [pos="-3.5,0.5!", label="O"]; F_fluoro [pos="-2.6,-1.5!", label="F"];

// Aromatic bonds C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=double, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C1 [style=double, len=1.5];

// Substituent bonds C1 -- O_methoxy [style=solid, len=1.3]; O_methoxy -- C_methoxy [style=solid, len=1.3]; C2 -- N_nitro [style=solid, len=1.3]; N_nitro -- O1_nitro [style=double, len=1.2]; N_nitro -- O2_nitro [style=solid, len=1.2]; C3 -- F_fluoro [style=solid, len=1.3]; }

Caption: 2D structure of 3-Fluoro-2-nitroanisole.Table 1: Physicochemical Properties of 3-Fluoro-2-nitroanisole

| Property | Value | Source |

| CAS Number | 641-49-6 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | Off-white to yellow or brown solid | Commercial Suppliers |

| Purity | ≥97% | Commercial Suppliers |

| Synonyms | 2-Fluoro-6-methoxynitrobenzene, 1-Fluoro-3-methoxy-2-nitrobenzene, 3-Fluoro-2-nitrophenyl methyl ether | Commercial Suppliers |

Synthesis of 3-Fluoro-2-nitroanisole

The synthesis of 3-Fluoro-2-nitroanisole can be achieved through several synthetic routes. A common and effective method involves the nitration of 3-fluoroanisole. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity.

Start [label="3-Fluoroanisole", shape=ellipse, fillcolor="#FBBC05"]; Nitration [label="Nitration\n(HNO₃ / H₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenching [label="Quenching\n(Ice Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Fluoro-2-nitroanisole", shape=ellipse, fillcolor="#FBBC05"];

Start -> Nitration [label="Starting Material"]; Nitration -> Quenching [label="Reaction Mixture"]; Quenching -> Purification [label="Crude Product"]; Purification -> Product [label="Final Product"]; }

Caption: General workflow for the synthesis of 3-Fluoro-2-nitroanisole.Experimental Protocol: Synthesis via Nitration of 3-Fluoroanisole

This protocol is based on established methods for the nitration of substituted anisoles, adapted for the specific synthesis of 3-Fluoro-2-nitroanisole.

Materials:

-

3-Fluoroanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 equivalents).

-

Cool the flask in an ice-salt bath to maintain a temperature between -10°C and -5°C.

-

Slowly add 3-fluoroanisole (1.0 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 0°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-fluoroanisole in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature below 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

-

A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Purify the crude product by recrystallization from ethanol to yield 3-Fluoro-2-nitroanisole as a crystalline solid.

-

Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized 3-Fluoro-2-nitroanisole should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with established values.

Spectroscopic Characterization

Accurate spectroscopic characterization is crucial for the unambiguous identification of 3-Fluoro-2-nitroanisole.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-Fluoro-2-nitroanisole. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Fluoro-2-nitroanisole

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.4-7.6 | m | Aromatic-H | |

| ~7.1-7.3 | m | Aromatic-H | ||

| ~3.9 | s | -OCH₃ | ||

| ¹³C | ~150-155 | d | ¹JC-F ≈ 240-250 | C-F |

| ~145-150 | s | C-NO₂ | ||

| ~130-135 | d | Aromatic C-H | ||

| ~120-125 | d | Aromatic C-H | ||

| ~115-120 | d | Aromatic C-H | ||

| ~110-115 | s | C-OCH₃ | ||

| ~56 | q | -OCH₃ |

Note: The predicted NMR data is based on typical chemical shifts for similar substituted aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-Fluoro-2-nitroanisole will exhibit characteristic absorption bands for the nitro group, the C-F bond, the C-O-C ether linkage, and the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for 3-Fluoro-2-nitroanisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530-1550 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1250-1300 | Strong | Ar-O-C asymmetric stretch |

| ~1000-1050 | Strong | Ar-O-C symmetric stretch |

| ~1000-1400 | Medium-Strong | C-F stretch |

| ~3000-3100 | Weak-Medium | Aromatic C-H stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 3-Fluoro-2-nitroanisole is expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight.

Expected Fragmentation Pattern:

-

M⁺ (m/z 171): Molecular ion peak.

-

[M-NO₂]⁺ (m/z 125): Loss of the nitro group.

-

[M-OCH₃]⁺ (m/z 140): Loss of the methoxy group.

-

[M-CH₃]⁺ (m/z 156): Loss of a methyl radical from the methoxy group.

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Fluoro-2-nitroanisole is dominated by the interplay of its functional groups. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

Substrate [label="3-Fluoro-2-nitroanisole", shape=ellipse, fillcolor="#FBBC05"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaving_Group [label="Fluoride Ion (F⁻)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Substrate -> Intermediate [label="+ Nu⁻"]; Nucleophile -> Intermediate; Intermediate -> Product [label="- F⁻"]; Intermediate -> Leaving_Group; }

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction of 3-Fluoro-2-nitroanisole.Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine leaving group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the ortho-nitro group is crucial for stabilizing the negative charge in this intermediate.

A variety of nucleophiles can be employed in SNAr reactions with 3-Fluoro-2-nitroanisole, including:

-

Amines: Primary and secondary amines react to form N-substituted anilines, which are important precursors for many pharmaceutical compounds.

-

Alkoxides and Phenoxides: These nucleophiles lead to the formation of diaryl ethers or substituted anisoles.

-

Thiols: Thiolates can displace the fluorine to form thioethers.

The regioselectivity of the nucleophilic attack is directed by the position of the activating nitro group and the leaving group.

Role in Drug Discovery

3-Fluoro-2-nitroanisole is a valuable building block in the synthesis of pharmaceutically active compounds. Its ability to undergo SNAr reactions allows for the introduction of diverse functionalities onto the aromatic ring, which is a key strategy in lead optimization and the development of new drug candidates.

For instance, substituted anilines derived from 3-Fluoro-2-nitroanisole can serve as key intermediates in the synthesis of kinase inhibitors. The aniline nitrogen can be further functionalized to form heterocyclic cores common in many kinase inhibitor scaffolds. The fluorine and methoxy substituents can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

While specific examples of blockbuster drugs derived directly from 3-fluoro-2-nitroanisole are not widely publicized, its structural motif is present in many patented compounds in the drug discovery pipeline, particularly in the area of oncology. For example, related fluoronitro- and fluoroamino-aromatic intermediates are utilized in the synthesis of kinase inhibitors like Osimertinib.[2]

Safety and Handling

3-Fluoro-2-nitroanisole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a hazardous substance.

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Fluoro-2-nitroanisole is a synthetically versatile and valuable building block for organic and medicinal chemists. Its unique structural features and reactivity profile, dominated by nucleophilic aromatic substitution, make it an important intermediate in the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, with a particular emphasis on its relevance to drug discovery. The detailed protocols and spectroscopic data presented herein are intended to serve as a practical resource for researchers and professionals working in this field, facilitating the efficient and effective use of this important chemical entity.

References

-

Patsnap. Synthesis method of osimertinib intermediate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitroanisole

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-fluoro-2-nitroanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is centered around a robust and well-established nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed examination of the reaction mechanism, step-by-step experimental protocols for the synthesis of the precursor and the final product, and a discussion of the critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary technical insights for the successful laboratory-scale synthesis of this key fluoroaromatic compound.

Introduction and Strategic Overview

3-Fluoro-2-nitroanisole (CAS No. 641-49-6) is a fluorinated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules.[1] The strategic placement of the fluoro, nitro, and methoxy functionalities on the benzene ring offers multiple avenues for further chemical transformations, making it a versatile intermediate in the development of novel therapeutic agents and crop protection chemicals.

The most direct and efficient synthetic approach to 3-fluoro-2-nitroanisole involves a two-stage process:

-

Synthesis of the Precursor: Preparation of 2,6-difluoronitrobenzene from a readily available starting material.

-

Nucleophilic Aromatic Substitution (SNAr): The selective replacement of one fluorine atom in 2,6-difluoronitrobenzene with a methoxy group.

This guide will elucidate both stages, providing the underlying chemical principles and detailed experimental procedures.

Synthesis of the Precursor: 2,6-Difluoronitrobenzene

The starting material for the synthesis of 3-fluoro-2-nitroanisole is 2,6-difluoronitrobenzene. A common and effective method for its preparation is the oxidation of 2,6-difluoroaniline.

Reaction Principle and Causality

The oxidation of an aromatic amine to a nitro group can be achieved using various oxidizing agents. A reliable method involves the use of a peroxy acid, such as peroxytrifluoroacetic acid, generated in situ from hydrogen peroxide and trifluoroacetic anhydride, or a milder oxidant like sodium perborate in acetic acid.[2][3] The latter is often preferred for its operational simplicity and improved safety profile. The electron-rich nature of the amino group makes it susceptible to oxidation, leading to the formation of the corresponding nitro compound.

Experimental Protocol: Synthesis of 2,6-Difluoronitrobenzene

This protocol is adapted from established procedures for the oxidation of halogenated anilines.[2]

Materials and Reagents:

-

2,6-Difluoroaniline

-

Sodium perborate tetrahydrate

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for column chromatography

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of sodium perborate tetrahydrate (4.96 molar equivalents) in glacial acetic acid is stirred and heated to 80 °C.

-

A solution of 2,6-difluoroaniline (1.0 molar equivalent) in glacial acetic acid is added slowly to the heated mixture.

-

The reaction temperature is maintained between 80-90 °C for 1 hour.

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice water.

-

The aqueous mixture is extracted twice with diethyl ether.

-

The combined organic layers are washed with a dilute sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel, using a mixture of THF and hexane as the eluent, to afford 2,6-difluoronitrobenzene as a solid.[2]

Core Synthesis: 3-Fluoro-2-nitroanisole via Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis of 3-fluoro-2-nitroanisole is the nucleophilic aromatic substitution of one fluorine atom in 2,6-difluoronitrobenzene with a methoxy group.

Mechanistic Insights and Rationale

The SNAr reaction is a cornerstone of aromatic chemistry. For this reaction to proceed, the aromatic ring must be activated by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. In the case of 2,6-difluoronitrobenzene, the nitro group at the C1 position acts as a powerful EWG, significantly activating both fluorine atoms at the C2 and C6 positions for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (methoxide ion, CH₃O⁻) attacks one of the carbon atoms bearing a fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for the stability of this intermediate.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion as a leaving group.

Due to the symmetry of 2,6-difluoronitrobenzene, the substitution of either fluorine atom yields the same product, 3-fluoro-2-nitroanisole.

Diagram 1: Synthesis Pathway of 3-Fluoro-2-nitroanisole

Caption: Overall synthetic route to 3-fluoro-2-nitroanisole.

Experimental Protocol: Synthesis of 3-Fluoro-2-nitroanisole

This protocol is based on well-established procedures for SNAr reactions on activated fluoroaromatic compounds.[4][5]

Materials and Reagents:

-

2,6-Difluoronitrobenzene

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoronitrobenzene (1.0 molar equivalent) in anhydrous methanol.

-

To this solution, add sodium methoxide (1.0-1.2 molar equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-2-nitroanisole.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Data Summary and Characterization

The successful synthesis of 2,6-difluoronitrobenzene and 3-fluoro-2-nitroanisole should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Boiling Point (°C) |

| 2,6-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 19064-24-5 | Solid | 91-92 °C/11 mmHg[7] |

| 3-Fluoro-2-nitroanisole | C₇H₆FNO₃ | 171.13 | 641-49-6 | Solid | N/A |

Characterization of 3-Fluoro-2-nitroanisole:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons and multiplets for the aromatic protons, with characteristic coupling patterns due to the fluorine atom.

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, with carbon-fluorine coupling constants.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 171.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-F bond, and C-O-C ether linkage would be present.

Conclusion

The synthesis of 3-fluoro-2-nitroanisole can be reliably achieved through a two-step sequence involving the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene, followed by a nucleophilic aromatic substitution with sodium methoxide. The SNAr reaction is highly efficient due to the strong activation provided by the ortho-nitro group. This technical guide provides a solid foundation for the laboratory-scale production of this important chemical intermediate, empowering further research and development in the fields of medicinal and agricultural chemistry.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination mechanism of the SNAr reaction.

References

-

Organic Syntheses. 2,6-Dichloronitrobenzene. [Link]

- Google Patents. Process for preparing 4-fluoro-3-nitroaniline.

-

Cenmed Enterprises. 3-fluoro-2-nitroanisole (C007B-169073). [Link]

- Google Patents.

- Google Patents.

-

Organic Syntheses. Sodium Methoxide. [Link]

-

Organic Syntheses. Dibenzoylmethane. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubChem. 5-Fluoro-2-nitroanisole. [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

-

YouTube. [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. [Link]

- Google Patents. Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Google Patents.

-

Organic Syntheses. Dibenzoylmethane. [Link]

- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,6-二氟硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 3-Fluoro-2-nitroanisole (CAS: 641-49-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth safety framework for 3-Fluoro-2-nitroanisole, a key fluorinated organic building block in chemical synthesis.[1] Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes data from multiple sources to offer a comprehensive risk assessment and detailed procedural guidance. The core philosophy is to explain the causality behind safety protocols, empowering laboratory personnel to handle this compound with an informed and proactive approach to safety.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the foundation of its safe handling. 3-Fluoro-2-nitroanisole is a solid at room temperature, which dictates the primary exposure risk as inhalation of dust and direct skin or eye contact during weighing and transfer operations.[1][2]

| Property | Value | Source |

| CAS Number | 641-49-6 | [2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| Synonyms | 3-fluoro-2-nitrophenyl methyl ether, 2-Fluoro-6-methoxynitrobenzene | [2][4] |

| Physical Form | Off-white to yellow to brown solid | [4] |

| Storage Conditions | Room temperature, sealed in a dry environment | [2] |

Section 2: Hazard Identification and Risk Analysis

The Globally Harmonized System (GHS) classification for 3-Fluoro-2-nitroanisole indicates significant health hazards. It is crucial to note that classifications can vary slightly between suppliers.[1][2] This guide is based on the most stringent available hazard profile to ensure the highest level of safety. The signal word "Danger" is used, reflecting the potential for severe health effects.[2]

The primary risks stem from its acute toxicity if swallowed, its potential carcinogenicity, and its irritant properties to the skin, eyes, and respiratory system.[2]

Caption: GHS Hazard Profile for 3-Fluoro-2-nitroanisole.

Hazard and Precautionary Statements

The H-statements (Hazard) define the nature of the risks, while the P-statements (Precautionary) provide the necessary mitigation measures. Adherence to these precautionary measures is mandatory.

| Code | Statement | Causality and Implication in the Lab |

| H301 | Toxic if swallowed | Accidental ingestion of even small amounts can cause severe poisoning or death. This elevates the importance of strict hygiene protocols, such as prohibiting eating/drinking in the lab and immediate hand washing after handling.[2] |

| H350 | May cause cancer | This is a long-term health hazard. All routes of exposure (inhalation, ingestion, skin contact) must be minimized over a researcher's career. This justifies the use of stringent engineering controls like fume hoods.[2] |

| H315 | Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2][5] |

| H319 | Causes serious eye irritation | Contact with eyes can cause significant pain and potential damage. Chemical splash goggles are required at all times.[2][5] |

| H335 | May cause respiratory irritation | Inhalation of the solid dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfer operations should be performed in a fume hood or ventilated enclosure to prevent dust generation.[2][5] |

| P201 | Obtain special instructions before use | All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | This directly addresses the H335 risk and reinforces the need for engineering controls.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | This is the essential Personal Protective Equipment (PPE) mandate to mitigate skin (H315) and eye (H319) contact risks.[5] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | This defines the critical and immediate first aid response to accidental ingestion, highlighting the acute toxicity (H301). |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | This is the standard, validated first aid protocol for eye exposure, designed to minimize damage from serious irritation (H319).[5] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention | Given the carcinogenicity risk (H350), any significant exposure should be followed by a medical consultation.[2] |

Section 3: Exposure Control and Personal Protection

A multi-layered approach, known as the hierarchy of controls, is essential for managing the risks associated with 3-Fluoro-2-nitroanisole. The primary goal is to minimize exposure through engineering controls, supplemented by mandatory personal protective equipment.

-

Engineering Controls : The most effective control measure is to handle the chemical in a properly functioning chemical fume hood. This contains the solid dust at the source, preventing inhalation and minimizing contamination of the general lab area. Ventilation systems should be regularly checked to ensure they are maintaining adequate airflow.[5]

-

Administrative Controls : Access to areas where this chemical is stored and handled should be restricted to trained and authorized personnel. Always wash hands thoroughly with soap and water after handling.[5] Prohibit eating, drinking, or smoking in the laboratory.[5]

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The choice of PPE must directly correspond to the identified hazards.

Caption: PPE and Engineering Control Selection Workflow.

| Protection Type | Specification | Rationale and Justification |

| Eye/Face | Chemical splash goggles conforming to EN166 or ANSI Z87.1 | Protects against accidental splashes and airborne dust, directly mitigating the "serious eye irritation" (H319) hazard.[5] |

| Skin | Chemical-resistant gloves (Nitrile is appropriate for incidental contact) and a fully buttoned lab coat | Prevents direct skin contact, addressing the "skin irritation" (H315) hazard. Contaminated gloves must be removed and disposed of properly. |

| Respiratory | Not required if handled exclusively within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter would be necessary, but this is a less safe alternative. | The primary control for the "respiratory irritation" (H335) and "carcinogenicity" (H350) hazards is the fume hood. |

Section 4: Safe Handling and Storage Protocols

Step-by-Step Handling Protocol

This protocol is designed for weighing the solid compound and preparing a solution.

-

Preparation : Don all required PPE (lab coat, goggles, nitrile gloves) before entering the designated handling area.

-

Engineering Control : Verify that the chemical fume hood is on and functioning correctly.

-

Transfer : Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

-

Handling : Carefully open the container of 3-Fluoro-2-nitroanisole inside the hood. Use a clean spatula to transfer the desired amount of solid onto weigh paper. Avoid any actions that could generate dust.

-

Closure : Securely close the primary container immediately after dispensing.

-

Dissolution : Carefully add the weighed solid to the solvent in the beaker.

-

Decontamination : Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh paper and any contaminated gloves in a designated hazardous waste container.

-

Post-Handling : After the procedure is complete, remove PPE and wash hands thoroughly with soap and water.[5]

Storage Protocol

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

-

Container : Keep the chemical in its original, tightly sealed container.[5]

-

Location : Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5]

-

Segregation : Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][7]

-

Inventory : Maintain an accurate inventory to track usage and quantity on hand.

Section 5: Emergency Procedures

Preparation is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers, spill kits) and emergency procedures.

Caption: Emergency Spill Response Workflow.

First Aid Measures

-

In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]

-

In case of Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation occurs or you are concerned about exposure.[5]

-

If Inhaled : Move the person into fresh air and keep them comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8] Call a poison control center or doctor immediately.

Spill Response

-

Minor Spill (<10g, contained in a hood) : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5] Place into a sealed, labeled container for hazardous waste disposal.[5] Clean the spill area with soap and water.

-

Major Spill (>10g or outside a hood) : Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's emergency response team.

Fire-Fighting Measures

-

3-Fluoro-2-nitroanisole is a combustible solid but not considered a major fire risk.[1][5]

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards : Combustion may produce toxic and corrosive fumes, including nitrogen oxides and hydrogen fluoride.[5]

-

Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers.[5]

References

-

PubChem. 3-Fluoro-4-nitroanisole. Source: National Institutes of Health, [Link]

-

Cenmed Enterprises. 3-fluoro-2-nitroanisole Product Page. Source: Cenmed Enterprises, [Link]

-

PubChem. 5-Fluoro-2-nitroanisole. Source: National Institutes of Health, [Link]

Sources

- 1. 3-fluoro-2-nitroanisole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Fluoro-2-nitroanisole | 641-49-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoro-2-nitroanisole | CymitQuimica [cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. gustavus.edu [gustavus.edu]

The Spectroscopic Signature of 3-Fluoro-2-nitroanisole: A Predictive Technical Guide

For Immediate Release

Introduction: The Importance of 3-Fluoro-2-nitroanisole

3-Fluoro-2-nitroanisole, with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol , is a substituted aromatic compound of significant interest in organic synthesis. The presence of three distinct functional groups on the benzene ring—a methoxy group, a nitro group, and a fluorine atom—imparts unique reactivity and makes it a versatile building block for more complex molecules. Accurate characterization of this compound is paramount for ensuring the purity and identity of synthetic intermediates and final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Fluoro-2-nitroanisole. These predictions are derived from the analysis of substituent effects and correlation with experimental data of structurally related compounds, including 2-nitroanisole, 3-fluoroanisole, and 1-fluoro-2-nitrobenzene.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Fluoro-2-nitroanisole is predicted to exhibit distinct signals for the three aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating. The fluorine atom exerts both an inductive electron-withdrawing effect and a through-space coupling effect.

Methodology for Prediction:

The predicted chemical shifts (δ) are estimated based on the principle of substituent additivity on a benzene ring (base value ~7.27 ppm). The influence of each substituent (methoxy, nitro, and fluoro) on the ortho, meta, and para positions is considered. Coupling constants (J) are predicted based on typical values for aromatic protons and the expected through-bond and through-space fluorine-proton couplings.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-2-nitroanisole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.30 - 7.45 | ddd | J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2, J(H4-F) ≈ 2-3 |

| H-5 | 7.15 - 7.25 | t | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 8-9 |

| H-6 | 7.55 - 7.70 | ddd | J(H6-H5) ≈ 8-9, J(H6-H4) ≈ 1-2, J(H6-F) ≈ 4-5 |

| -OCH₃ | 3.90 - 4.00 | s | N/A |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 3-Fluoro-2-nitroanisole is predicted to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts are significantly affected by the attached substituents. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Methodology for Prediction:

Predicted chemical shifts are based on the additivity of substituent chemical shift (SCS) effects on the benzene ring carbons (base value ~128.5 ppm). The known SCS effects of -OCH₃, -NO₂, and -F groups are used to estimate the chemical shift of each carbon. Carbon-fluorine coupling constants are predicted based on typical values for fluoroaromatic compounds.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-2-nitroanisole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (-OCH₃) | 150 - 155 | d, ³J(C1-F) ≈ 3-5 |

| C-2 (-NO₂) | 140 - 145 | d, ²J(C2-F) ≈ 15-20 |

| C-3 (-F) | 155 - 160 | d, ¹J(C3-F) ≈ 240-260 |

| C-4 | 115 - 120 | d, ²J(C4-F) ≈ 20-25 |

| C-5 | 125 - 130 | d, ³J(C5-F) ≈ 5-10 |

| C-6 | 120 - 125 | d, ⁴J(C6-F) ≈ 2-4 |

| -OCH₃ | 56 - 57 | s |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-2-nitroanisole is predicted to display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Methodology for Prediction:

The prediction is based on established group frequency correlation tables for organic compounds. The expected vibrational modes for the nitro, fluoro, methoxy, and aromatic functionalities are identified.

Table 3: Predicted Major IR Absorption Bands for 3-Fluoro-2-nitroanisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | -OCH₃ C-H stretch |

| 1600 - 1580 | Strong | Aromatic C=C stretch |

| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1480 - 1440 | Medium | Aromatic C=C stretch |

| 1360 - 1340 | Strong | Symmetric NO₂ stretch |

| 1280 - 1240 | Strong | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Strong | C-F stretch |

| 1050 - 1010 | Medium | Aryl-O stretch (symmetric) |

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-Fluoro-2-nitroanisole is predicted to show a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the presence of the nitro and methoxy groups.

Methodology for Prediction:

The prediction of the fragmentation pathway is based on the known fragmentation patterns of nitroaromatics and anisoles. The stability of the resulting carbocations and radical cations is a key factor in determining the major fragment ions.

Predicted Fragmentation Pathway:

The initial fragmentation is likely to involve the loss of the nitro group (-NO₂) or a methyl radical (-CH₃) from the methoxy group. Subsequent fragmentations may include the loss of carbon monoxide (CO) or other small neutral molecules.

Caption: Predicted major fragmentation pathway of 3-Fluoro-2-nitroanisole in EI-MS.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 3-Fluoro-2-nitroanisole

| m/z | Predicted Ion Formula | Predicted Origin |

| 171 | [C₇H₆FNO₃]⁺ | Molecular ion (M⁺) |

| 141 | [C₇H₆FO₂]⁺ | M⁺ - NO |

| 140 | [C₆H₃FNO₂]⁺ | M⁺ - OCH₃ |

| 125 | [C₆H₆FO]⁺ | M⁺ - NO₂ |

| 112 | [C₆H₃FO]⁺ | [C₇H₆FO₂]⁺ - CHO or [C₆H₃FNO₂]⁺ - CO |

| 79 | [C₅H₃O]⁺ | [C₆H₃FO]⁺ - HF |

Conclusion

This technical guide provides a detailed predicted spectral analysis of 3-Fluoro-2-nitroanisole, a compound for which experimental data is not widely available. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable reference for researchers working with this molecule. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with related compounds, ensuring a high degree of scientific integrity. It is anticipated that this guide will facilitate the unambiguous identification and characterization of 3-Fluoro-2-nitroanisole in various research and development settings.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

commercial availability of 3-Fluoro-2-nitroanisole

<An In-depth Technical Guide to 3-Fluoro-2-nitroanisole for Chemical Researchers

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitroanisole (CAS No. 641-49-6), a key fluorinated building block for professionals in research, chemical synthesis, and drug development. This document details the compound's physicochemical properties, outlines its commercial availability, presents a validated synthesis protocol, explores its critical applications as a chemical intermediate, and provides essential safety and handling information. The guide is structured to deliver actionable, field-proven insights, supported by authoritative references, to empower researchers in leveraging this versatile reagent for advanced scientific discovery.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2]

3-Fluoro-2-nitroanisole is a valuable substituted aromatic compound that serves as a versatile intermediate. Its structure, featuring fluoro, nitro, and methoxy groups, provides multiple reactive sites for diverse chemical transformations. This guide offers an in-depth analysis of its procurement, synthesis, and application, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. The presence of nitro and fluoro groups in synthetic derivatives has been shown to improve biological activity in the development of treatments for neglected tropical diseases, highlighting the potential of such building blocks.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 3-Fluoro-2-nitroanisole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 641-49-6 | [4][5][6] |

| Molecular Formula | C₇H₆FNO₃ | [4][6][7] |

| Molecular Weight | 171.13 g/mol | [4][6][7][8] |

| Appearance | Off-white to pale yellow solid | [5][7] |

| Purity | Typically ≥95-98% | [5][7][9] |

| InChI Key | GMWOSSBFNSZKAH-UHFFFAOYSA-N | [5][8][9] |

| SMILES String | COc1cccc(F)c1=O | [8] |

| Storage | Sealed in dry, room temperature conditions | [5][9] |

Commercial Availability and Procurement

3-Fluoro-2-nitroanisole is available from several reputable chemical suppliers, catering to research and bulk-scale requirements. Procurement specialists should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure product quality and regulatory compliance. The compound is typically intended for research use only.[4][10]

| Supplier | Purity/Grade | Notes |

| Sigma-Aldrich | ≥98% | [5] |

| Santa Cruz Biotechnology | Research Grade | [4] |

| Apollo Scientific | ≥98% | [7] |

| BLD Pharmatech | ≥98% | [5] |

| Huateng Pharma | ≥97% | [11] |

| AK Scientific | Research Grade | [10] |

| Synthonix Corporation | ≥95% | [9] |

| Cenmed Enterprises | Research Grade | [12] |

Synthesis of 3-Fluoro-2-nitroanisole: A Methodological Overview

While commercially available, in-house synthesis may be required for specific research contexts, such as isotopic labeling or analog development. A common synthetic route involves the nitration of a fluorinated precursor. The following is a representative, detailed protocol adapted from established chemical literature principles for nitration of aromatic compounds.[13]

Causality of Experimental Choices:

-

Starting Material: 3-Fluoroanisole is selected as the direct precursor due to the desired substitution pattern.

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and highly effective electrophilic nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nitration process, prevent over-nitration (dinitration), and minimize the formation of undesired isomers.

Experimental Protocol

Step 1: Preparation of the Nitrating Mixture

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 25 mL of concentrated nitric acid (HNO₃) dropwise via the dropping funnel to the sulfuric acid while maintaining the temperature below 10 °C.

Step 2: Nitration Reaction

-

In a separate flask, dissolve 10 g of 3-fluoroanisole in 20 mL of concentrated sulfuric acid, keeping the solution cool.

-

Slowly add the 3-fluoroanisole solution dropwise to the pre-cooled nitrating mixture. The temperature must be rigorously maintained between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A precipitate (the crude product) will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the crude product under vacuum.

Step 4: Purification

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure 3-Fluoro-2-nitroanisole.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Fluoro-2-nitroanisole.

Applications in Drug Development and Chemical Synthesis

3-Fluoro-2-nitroanisole is a valuable building block due to its orchestrated functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide array of transformations (e.g., amide coupling, diazotization). The fluorine atom can modulate the electronics and properties of the final molecule. This makes it a key intermediate in the synthesis of complex pharmaceutical ingredients and agrochemicals.[14][15]

Key Synthetic Transformations

-

Reduction of the Nitro Group: The nitro group is a versatile precursor to an aniline. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) can efficiently convert the nitro group to an amino group, yielding 3-fluoro-2-methoxyaniline. This aniline is a key precursor for building heterocyclic ring systems or for use in coupling reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is generally stable, the presence of the activating nitro group ortho to it can facilitate SₙAr reactions under specific conditions, allowing for the introduction of other functionalities.

Application as a Synthetic Intermediate

The diagram below illustrates a common synthetic application: the reduction of 3-Fluoro-2-nitroanisole to form an aniline derivative, which is a common precursor in many drug discovery programs.

Caption: Application of 3-Fluoro-2-nitroanisole as a synthetic intermediate.

Safety, Handling, and Storage

Proper handling of 3-Fluoro-2-nitroanisole is crucial for laboratory safety. The compound is classified as hazardous.

-